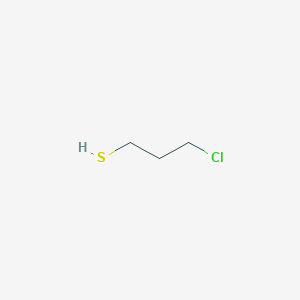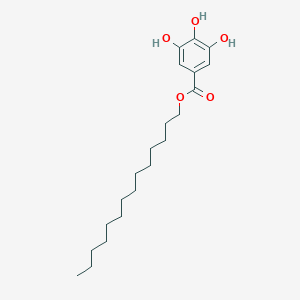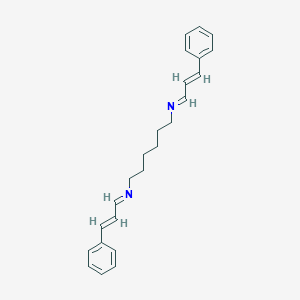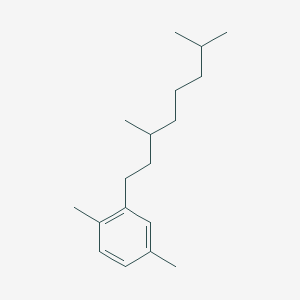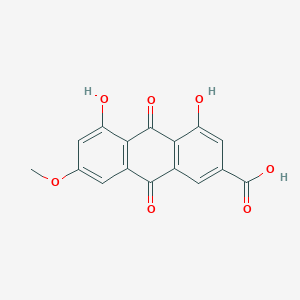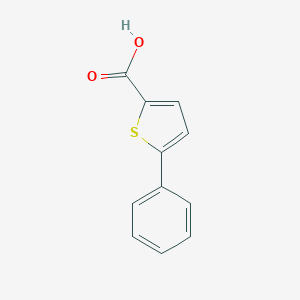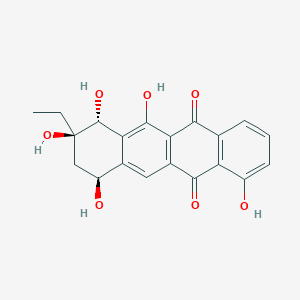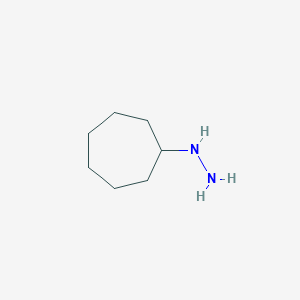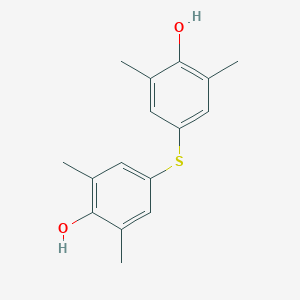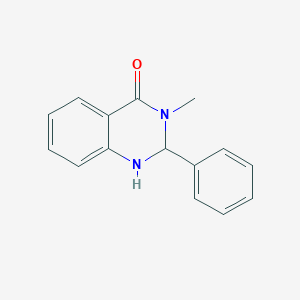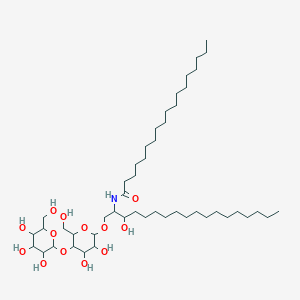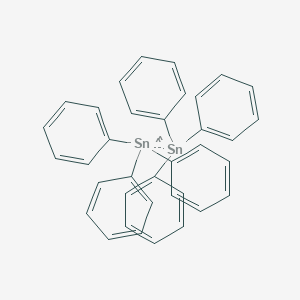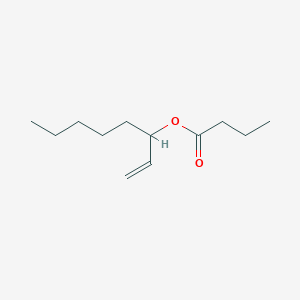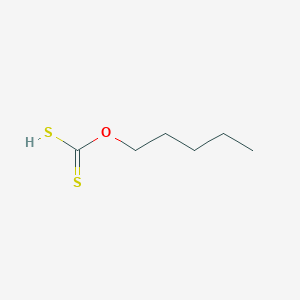
Pentoxymethanedithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentoxymethanedithioic acid (PMDTA) is a chemical compound with the molecular formula C6H10O4S2. It is a versatile reagent that is widely used in organic synthesis, and its unique properties make it an important tool for researchers in a variety of fields. In
Mechanism of Action
Pentoxymethanedithioic acid functions as a bidentate ligand for metal catalysts, forming stable complexes that can be used to catalyze a variety of chemical reactions. The sulfur atoms in this compound are electron-rich, which makes them ideal for coordinating with metal ions. The resulting complexes are highly stable and can be used in a variety of reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. This compound is not expected to have any significant effects on human health or the environment.
Advantages and Limitations for Lab Experiments
Pentoxymethanedithioic acid has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. This compound is also highly soluble in a variety of solvents, which makes it a versatile tool for researchers. However, this compound can be air-sensitive and must be stored under inert conditions to prevent degradation.
Future Directions
There are several future directions for research on Pentoxymethanedithioic acid. One area of interest is the development of new metal catalysts that use this compound as a ligand. Another area of interest is the use of this compound in the production of new pharmaceuticals and agrochemicals. Additionally, there is potential for this compound to be used in the development of new materials with unique properties. Further research is needed to fully explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a versatile reagent that has a wide range of applications in organic synthesis. Its unique properties make it an important tool for researchers in a variety of fields. While there is still much to be learned about this compound, its potential for use in the development of new catalysts, pharmaceuticals, and materials make it an exciting area of research.
Synthesis Methods
Pentoxymethanedithioic acid is typically synthesized by reacting dimethylamine with carbon disulfide in the presence of formaldehyde. The resulting product is then treated with hydrogen peroxide to yield this compound. This synthesis method is relatively simple and yields high purity this compound.
Scientific Research Applications
Pentoxymethanedithioic acid is widely used in organic synthesis as a ligand for various metal catalysts. It is also used as a reducing agent and a stabilizer for radicals. In addition, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
properties
CAS RN |
123-97-7 |
|---|---|
Molecular Formula |
C6H12OS2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
pentoxymethanedithioic acid |
InChI |
InChI=1S/C6H12OS2/c1-2-3-4-5-7-6(8)9/h2-5H2,1H3,(H,8,9) |
InChI Key |
QWENMOXLTHDKDL-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=S)S |
Canonical SMILES |
CCCCCOC(=S)S |
Other CAS RN |
123-97-7 |
Related CAS |
2720-73-2 (potassium salt) 7607-99-0 (hydrochloride salt) |
synonyms |
amylxanthane amylxanthane, potassium salt amylxanthane, sodium salt pentylxanthane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



